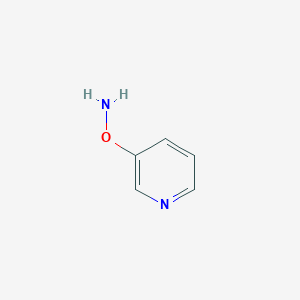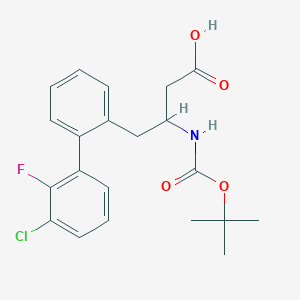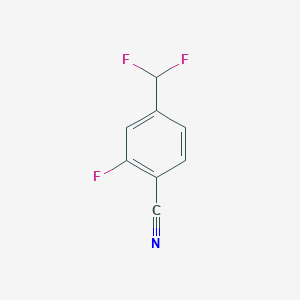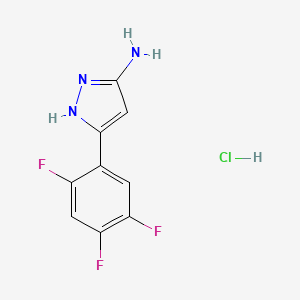
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-5-methyl-b-D-arabinouridine-3'-CED-phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxy-2’-fluoro-5-methyl-b-D-arabinouridine-3’-CED-phosphoramidite is a synthetic nucleoside analog used in the field of molecular biology and medicinal chemistry. This compound is particularly significant in the synthesis of modified oligonucleotides, which are essential for various applications including gene therapy, antisense therapy, and as molecular probes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxy-2’-fluoro-5-methyl-b-D-arabinouridine-3’-CED-phosphoramidite typically involves multiple steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using 4,4’-dimethoxytrityl chloride under basic conditions.
Fluorination: The 2’-hydroxyl group is selectively fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Methylation: The 5-position of the uridine ring is methylated using methyl iodide in the presence of a base.
Phosphitylation: The 3’-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 5-methyl group, forming a hydroxymethyl derivative.
Reduction: Reduction reactions can target the 2’-fluoro group, converting it back to a hydroxyl group.
Substitution: The 2’-fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
Oxidation: 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxy-2’-hydroxy-5-methyl-b-D-arabinouridine-3’-CED-phosphoramidite.
Reduction: 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxy-5-methyl-b-D-arabinouridine-3’-CED-phosphoramidite.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxy-2’-fluoro-5-methyl-b-D-arabinouridine-3’-CED-phosphoramidite has several applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions.
Biology: Employed in the development of antisense oligonucleotides for gene silencing.
Medicine: Utilized in the design of therapeutic nucleotides for treating genetic disorders.
Industry: Applied in the production of diagnostic probes and molecular markers.
Wirkmechanismus
The compound exerts its effects by incorporating into oligonucleotides, where it can modulate the stability and binding affinity of the nucleic acid duplexes. The presence of the 2’-fluoro and 5-methyl groups enhances the binding specificity and resistance to nuclease degradation. The molecular targets include complementary RNA or DNA sequences, and the pathways involved are primarily related to gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxy-2’-fluoro-uridine
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxy-5-methyluridine
Uniqueness
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxy-2’-fluoro-5-methyl-b-D-arabinouridine-3’-CED-phosphoramidite is unique due to the combination of the 2’-fluoro and 5-methyl modifications, which provide enhanced stability and binding affinity compared to other similar compounds. This makes it particularly valuable in therapeutic and diagnostic applications where high specificity and resistance to degradation are crucial.
Eigenschaften
Molekularformel |
C40H48FN4O8P |
|---|---|
Molekulargewicht |
762.8 g/mol |
IUPAC-Name |
3-[[(2R,3R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H48FN4O8P/c1-26(2)45(27(3)4)54(51-23-11-22-42)53-36-34(52-38(35(36)41)44-24-28(5)37(46)43-39(44)47)25-50-40(29-12-9-8-10-13-29,30-14-18-32(48-6)19-15-30)31-16-20-33(49-7)21-17-31/h8-10,12-21,24,26-27,34-36,38H,11,23,25H2,1-7H3,(H,43,46,47)/t34-,35+,36-,38-,54?/m1/s1 |
InChI-Schlüssel |
XUCJAZSCNJHDKP-HRYQFPRASA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)F |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3S,4S)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13713236.png)
![2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole](/img/structure/B13713251.png)
![2-Boc-N,6,7-trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13713257.png)



![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B13713290.png)
![(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13713293.png)
